5-Acetamido-2-formylbenzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetamido-2-formylbenzene-1-sulfonic acid is an organic compound with the molecular formula C9H9NO5S It is a derivative of benzenesulfonic acid, characterized by the presence of an acetamido group at the 5-position and a formyl group at the 2-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-2-formylbenzene-1-sulfonic acid typically involves the acylation of 2-formylbenzenesulfonic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation processes using advanced reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Acetamido-2-formylbenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, forming sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various nucleophiles such as alcohols or amines in the presence of a base.
Major Products Formed
Oxidation: 5-Acetamido-2-carboxybenzene-1-sulfonic acid.
Reduction: 5-Acetamido-2-hydroxymethylbenzene-1-sulfonic acid.
Substitution: Sulfonate esters or amides depending on the nucleophile used.
Scientific Research Applications
5-Acetamido-2-formylbenzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism by which 5-Acetamido-2-formylbenzene-1-sulfonic acid exerts its effects involves interactions with specific molecular targets. For instance, its derivatives have been shown to selectively inhibit cyclooxygenase-2 (COX-2) enzymes, leading to anti-inflammatory and analgesic effects. The formyl and acetamido groups play crucial roles in binding to the active site of the enzyme, thereby modulating its activity .
Comparison with Similar Compounds
Similar Compounds
2-Formylbenzenesulfonic acid: Lacks the acetamido group, making it less versatile in certain chemical reactions.
5-Acetamido-2-hydroxybenzoic acid: Contains a hydroxyl group instead of a formyl group, leading to different reactivity and applications
Uniqueness
5-Acetamido-2-formylbenzene-1-sulfonic acid is unique due to the presence of both acetamido and formyl groups on the benzene ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
65180-77-0 |
---|---|
Molecular Formula |
C9H9NO5S |
Molecular Weight |
243.24 g/mol |
IUPAC Name |
5-acetamido-2-formylbenzenesulfonic acid |
InChI |
InChI=1S/C9H9NO5S/c1-6(12)10-8-3-2-7(5-11)9(4-8)16(13,14)15/h2-5H,1H3,(H,10,12)(H,13,14,15) |
InChI Key |
DFWBWDAUEDIYEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C=O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.